

# Rauvoverline C: A Technical Guide to its Chemical Properties and Stability

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## Compound of Interest

Compound Name: Rauvoverline C

Cat. No.: B12310184

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## Introduction

Rauvoverline C is a naturally occurring alkaloid isolated from plants of the Rauwolfia species. [1] It belongs to the broader class of indole alkaloids, which are known for their diverse pharmacological activities. Preliminary research indicates that **Rauvoverline C** possesses hypotensive and tranquilizing properties, suggesting its potential as a modulator of neurotransmitter pathways and inhibitor of central sympathetic regulatory mechanisms.[1] This technical guide provides a comprehensive overview of the known chemical properties and stability of **Rauvoverline C**, intended to support further research and development efforts.

## Chemical Properties

The fundamental chemical properties of **Rauvoverline C** are summarized in the table below. It is important to note that some of these values are predicted and await experimental verification.

Property	Value	Source
Molecular Formula	C <sub>20</sub> H <sub>23</sub> N <sub>3</sub> O	[1][2]
Molecular Weight	321.4 g/mol	[2]
Predicted Boiling Point	519.7 ± 50.0 °C	
Predicted Density	1.54 ± 0.1 g/cm <sup>3</sup>	
Predicted pKa	18.21 ± 0.60	
Physical State	Powder	
Hydrogen Bond Donor Count	1	
Hydrogen Bond Acceptor Count	3	
Rotatable Bond Count	1	
Topological Polar Surface Area	40.6 Å <sup>2</sup>	

Note: Experimental data for melting point and solubility in various solvents are not readily available in the public domain and require experimental determination.

## Chemical Stability

Detailed experimental studies on the chemical stability of **Rauvoverline C** are limited. However, based on the general behavior of related indole alkaloids from Rauwolfia species, a systematic approach to stability testing is recommended. Forced degradation studies are crucial to identify potential degradation products and establish the intrinsic stability of the molecule.

## Recommended Forced Degradation Studies

Forced degradation studies should be conducted under various stress conditions to understand the degradation pathways of **Rauvoverline C**. The following conditions are recommended based on ICH guidelines:

- Acid Hydrolysis: Treatment with 0.1 M HCl at elevated temperatures (e.g., 60-80 °C).

- Base Hydrolysis: Treatment with 0.1 M NaOH at elevated temperatures (e.g., 60-80 °C).
- Oxidative Degradation: Treatment with hydrogen peroxide (e.g., 3-30%) at room temperature.
- Thermal Degradation: Exposure of the solid drug substance to dry heat (e.g., 80-105 °C).
- Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

## Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties and stability of **Rauvoverline C** are not specifically published. However, standard analytical techniques can be employed.

## Determination of Physicochemical Properties

- Melting Point: Determined using a standard melting point apparatus.
- Solubility: Assessed by dissolving the compound in various solvents (e.g., water, ethanol, methanol, DMSO, acetone) at different temperatures and quantifying the concentration using a validated analytical method like HPLC-UV.
- pKa Determination: Can be determined by potentiometric titration or by UV-Vis spectroscopy in buffered solutions of varying pH.

## Stability-Indicating Analytical Method Development

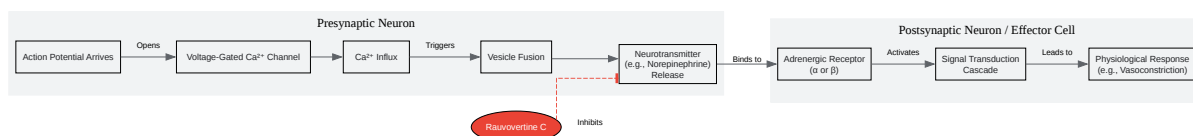
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for purity and stability testing.

- Column Selection: A reversed-phase C18 column is a suitable starting point.
- Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is recommended.

- Detection: UV detection at a wavelength where **Rauvoverfine C** and its potential degradation products show significant absorbance.
- Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

## Mechanism of Action: Modulation of Neurotransmitter Pathways

Rouvoverfine C is reported to function through the modulation of neurotransmitter pathways, leading to its hypotensive and tranquilizing effects. While the specific molecular targets are not yet fully elucidated, a plausible mechanism involves the inhibition of neurotransmitter release in the central nervous system. This can be conceptualized as an interruption of the signaling cascade that leads to vasoconstriction and increased heart rate.

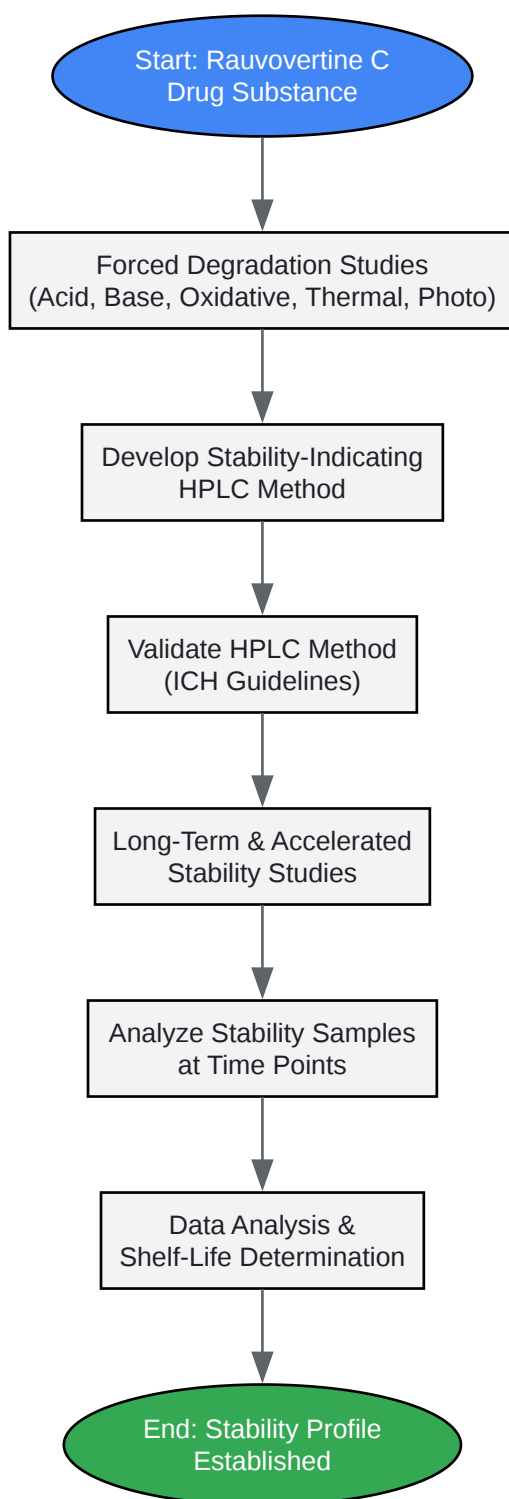


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Caption: Proposed mechanism of **Rauvoverfine C** in modulating neurotransmitter release.

## Experimental Workflow for Stability Studies

The following workflow outlines the key steps in performing a comprehensive stability analysis of **Rauvoverfine C**.



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Caption: Workflow for conducting stability studies of **Rauvoverline C**.

## Conclusion

Rouvovortine C is a promising alkaloid with potential therapeutic applications. This guide summarizes the currently available, albeit limited, information on its chemical properties and provides a framework for its stability assessment. Further experimental investigation is necessary to fully characterize this compound and elucidate its precise mechanism of action, which will be critical for its future development as a therapeutic agent.

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## References

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